molecular formula C9H8FNO B7894410 2-(2-Fluoro-5-methyl-phenoxy)acetonitrile

2-(2-Fluoro-5-methyl-phenoxy)acetonitrile

Cat. No.: B7894410
M. Wt: 165.16 g/mol
InChI Key: PYIPJEKKMVNDID-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methyl-phenoxy)acetonitrile is an organic compound with the molecular formula C9H8FNO. It is a derivative of phenoxyacetonitrile, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methyl-phenoxy)acetonitrile typically involves the reaction of 2-fluoro-5-methylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Fluoro-5-methylphenol+ChloroacetonitrileK2CO3,DMF,RefluxThis compound\text{2-Fluoro-5-methylphenol} + \text{Chloroacetonitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{this compound} 2-Fluoro-5-methylphenol+ChloroacetonitrileK2​CO3​,DMF,Reflux​this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methyl-phenoxy)acetonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitrile group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the nitrile group to a carboxylic acid.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the methyl group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the nitrile group to an amine.

Major Products Formed

    Hydrolysis: 2-(2-Fluoro-5-methyl-phenoxy)acetic acid

    Oxidation: 2-(2-Fluoro-5-carboxy-phenoxy)acetonitrile

    Reduction: 2-(2-Fluoro-5-methyl-phenoxy)ethylamine

Scientific Research Applications

2-(2-Fluoro-5-methyl-phenoxy)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methyl-phenoxy)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-phenoxy)acetonitrile
  • 2-(5-Methyl-phenoxy)acetonitrile
  • 2-(2-Fluoro-5-chloro-phenoxy)acetonitrile

Uniqueness

2-(2-Fluoro-5-methyl-phenoxy)acetonitrile is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a methyl group can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-fluoro-5-methylphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-7-2-3-8(10)9(6-7)12-5-4-11/h2-3,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIPJEKKMVNDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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